molecular formula C18H20N2O5S B5871834 N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5871834
M. Wt: 376.4 g/mol
InChI Key: RIXDQOMWQNNNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DOPB, is a sulfonamide-based compound that has been extensively studied for its potential applications in medical research. DOPB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in medical research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to be effective in reducing tumor hypoxia, which is a major factor in the resistance of cancer cells to chemotherapy and radiation therapy. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which could be useful in the treatment of a variety of diseases.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent inhibitor of CA IX, an enzyme that is overexpressed in many cancer cells. CA IX plays a key role in the regulation of pH in cancer cells, which is essential for their survival and growth. By inhibiting CA IX, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to their death. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of hypoxia-inducible factor 1 alpha (HIF-1α), a transcription factor that is involved in the regulation of genes that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and HIF-1α, leading to the disruption of pH regulation in cancer cells and the inhibition of tumor growth. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which could be useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potent inhibitory activity against CA IX and HIF-1α, which makes it a promising candidate for the development of new cancer therapies. However, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a relatively short half-life, which limits its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One possible direction is the development of new formulations of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide that are more soluble and have a longer half-life. Another direction is the investigation of the potential applications of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the treatment of other diseases, such as inflammation and angiogenesis. Finally, the development of new analogs of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with improved potency and selectivity could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the reaction of 3,4-dimethoxyphenylamine with 4-chlorobenzenesulfonyl chloride to form 3,4-dimethoxyphenyl(4-chlorobenzenesulfonyl)amine. This intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to form N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is obtained through purification and recrystallization.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-10-5-13(12-17(16)25-2)19-26(22,23)15-8-6-14(7-9-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXDQOMWQNNNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.